2,5-Dichloro-1,6-naphthyridine

Descripción general

Descripción

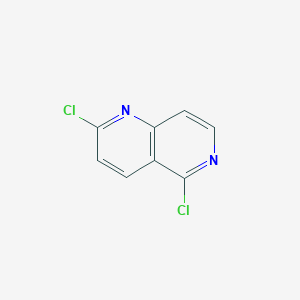

2,5-Dichloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms

Synthetic Routes and Reaction Conditions:

Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions.

Grindstone Chemistry: A solvent-free and catalyst-free synthesis method involves grinding ketones, malononitrile, and amines in a mortar at room temperature.

Industrial Production Methods: Industrial production often employs scalable methods such as microwave-assisted synthesis and metal-catalyzed reactions to achieve high yields and purity. These methods are optimized for large-scale production to meet industrial demands.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Cycloaddition Reactions: It can participate in cycloaddition reactions, forming complex ring structures.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Cycloaddition: Reagents such as azides or alkynes under thermal or catalytic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted naphthyridines, fused ring systems, and various oxidized or reduced derivatives.

Mecanismo De Acción

Target of Action

It is known that 1,6-naphthyridines, a class of compounds to which 2,5-dichloro-1,6-naphthyridine belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Mode of Action

It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines act as anti-cancer agents .

Biochemical Pathways

It is known that 1,6-naphthyridines have a wide range of biological applications, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacological activity of 1,6-naphthyridines suggests that they have suitable adme properties for therapeutic use .

Result of Action

It is known that 1,6-naphthyridines have a variety of pharmacological activities, suggesting that they can induce a range of molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2,5-Dichloro-1,6-naphthyridine are largely unexplored. It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For instance, certain functionalized 1,6-naphthyridines have been found to act as sex hormone regulatory agents or anti-HIV agents .

Molecular Mechanism

The molecular mechanism of action of this compound remains elusive. It is known that 1,6-naphthyridines can interact with various biomolecules, potentially leading to changes in gene expression

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

2,5-Dichloro-1,6-naphthyridine has been investigated for its potential as an anticancer agent. Its structural analogs have shown activity against various cancer cell lines. For instance, compounds derived from naphthyridine scaffolds have been reported to inhibit specific kinases involved in B lymphoid malignancies and lung cancer treatments .

Antiviral and Antimicrobial Activity

Research indicates that this compound exhibits antiviral properties, particularly against the hepatitis C virus (HCV), and antimicrobial effects against several bacterial strains. The mechanism involves interaction with viral proteins and inhibition of their functions .

Table 1: Summary of Medicinal Applications

| Application Type | Specific Activity | References |

|---|---|---|

| Anticancer | Kinase inhibition in B lymphoid malignancies | |

| Antiviral | Inhibition of hepatitis C virus | |

| Antimicrobial | Activity against Gram-positive bacteria |

Biological Studies

Enzyme Inhibition

The compound serves as a valuable tool in enzyme inhibition studies due to its structural similarity to biologically active molecules. It has been employed to explore the inhibition of various enzymes involved in metabolic pathways.

Receptor Binding Studies

this compound is utilized in receptor binding assays to understand its interaction with biological receptors. Its ability to act as a ligand for certain receptors makes it significant for pharmacological research .

Industrial Applications

Synthesis of Dyes and Pigments

In industrial chemistry, this compound is used in the synthesis of dyes and pigments due to its vibrant color properties and stability under various conditions. This application is crucial for the textile and coatings industries.

Chemical Synthesis

The compound acts as an intermediate in the synthesis of other chemical entities, facilitating the development of new materials with specific properties tailored for industrial use .

Agricultural Applications

Potential Pesticide or Herbicide

Research is ongoing to evaluate the potential use of this compound as a pesticide or herbicide. Its bioactive properties suggest it could play a role in pest management strategies .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. The derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis, showing promising results that warrant further investigation into their mechanisms of action.

Case Study 2: Enzyme Inhibition

In another study, researchers explored the enzyme inhibitory effects of this compound on specific metabolic enzymes. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, highlighting its potential as a therapeutic agent.

Comparación Con Compuestos Similares

1,5-Naphthyridine: Another isomer with significant biological activity, used in similar applications.

2,4-Dichloro-1,5-naphthyridine: Shares structural similarities and is used in similar chemical reactions.

Genz-644282: A structural analogue with anticancer properties.

Uniqueness: 2,5-Dichloro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest.

Actividad Biológica

2,5-Dichloro-1,6-naphthyridine is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in anticancer, antiviral, and antimicrobial applications. Below is a detailed exploration of its biological activity, supported by research findings and case studies.

This compound possesses a unique substitution pattern that influences its chemical reactivity and biological properties. The presence of chlorine atoms at the 2 and 5 positions enhances its interaction with various biomolecules, potentially leading to significant pharmacological effects.

Antiviral Activity

Research has shown that derivatives of 1,6-naphthyridines, including this compound, exhibit potent antiviral activities. A study evaluated the effectiveness of several naphthyridine compounds against human cytomegalovirus (HCMV) and found that certain derivatives had significantly lower 50% inhibitory concentrations compared to standard antiviral drugs like ganciclovir. The mechanism of action appears to involve interference with viral replication cycles .

Table 1: Antiviral Efficacy of Naphthyridine Derivatives

| Compound | Target Virus | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | HCMV | 0.5 | Ganciclovir | 10 |

| Compound A1 | HCMV | 0.3 | Ganciclovir | 10 |

| Compound B2 | HIV | 0.8 | Zidovudine | 5 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in lung and breast cancer cells. The compound's mechanism may involve the activation of caspases and the generation of reactive oxygen species (ROS), leading to cellular stress and death .

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on different cancer cell lines:

- Cell Lines Tested : A549 (lung), MCF-7 (breast), HeLa (cervical)

- Findings : The compound exhibited IC50 values ranging from 0.5 µM to 3 µM across these cell lines.

The precise molecular mechanism by which this compound exerts its biological effects remains partially understood. However, it is believed to interact with specific receptors and enzymes involved in critical biochemical pathways. This interaction may lead to alterations in gene expression and modulation of inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies indicate that naphthyridines possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for their therapeutic application in humans.

Applications in Research

The compound is being explored for various applications beyond medicinal chemistry:

- Industrial Use : Employed in synthesizing dyes and pigments.

- Agricultural Applications : Investigated for potential use as pesticides or herbicides due to its bioactive properties.

Propiedades

IUPAC Name |

2,5-dichloro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-6(12-7)3-4-11-8(5)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKXOXIYZLIHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=NC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.